molecular formula C14H21BrClNO B1488009 3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1219972-45-8

3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride

Cat. No. B1488009
CAS RN: 1219972-45-8
M. Wt: 334.68 g/mol
InChI Key: IYHSKNXNRGCPBU-UHFFFAOYSA-N
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Description

3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride, otherwise known as 2-BSPP, is a chemical compound that has been studied extensively in laboratory experiments and is used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 345.78 g/mol. 2-BSPP is composed of a pyrrolidine ring with a 2-bromo-4-(sec-butyl)phenoxy substituent. It is synthesized from commercially available sec-butyl bromide and pyrrolidine, and is typically used as a hydrochloride salt.

Scientific Research Applications

Synthesis and Derivative Development

Research into the synthesis of novel bromo-substituted compounds, including pyrrolidine derivatives, has produced a variety of molecules with potential applications in medicinal chemistry and material science. For instance, Sarbu et al. (2019) synthesized novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, highlighting the versatility of bromo-substituted compounds in synthesizing heterocyclic structures with potential pharmacological applications Sarbu, L., Lungu, C., Sandu, I., Chirita, P., & Bahrin, L. G. (2019).

Antibacterial Activity

Bogdanowicz et al. (2013) explored the synthesis of new cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, assessing their antimicrobial activity against various bacteria. This demonstrates the potential of bromo-substituted pyrrolidine derivatives in developing new antibacterial agents Bogdanowicz, A., Foks, H., Gobis, K., Kędzia, A., Kwapisz, E., Olczak, A., & Główka, M. (2013).

Catalysis and Organic Synthesis

Ames and Bull (1982) reported on the catalytic potential of palladium compounds in reactions involving bromo- or iodo-cinnoline derivatives, leading to the synthesis of various heterocyclic compounds. This research underscores the importance of bromo-substituted compounds in facilitating catalyzed reactions for organic synthesis Ames, D. E., & Bull, D. (1982).

Material Science and Chemical Properties

Hou Hao-qing (2010) focused on the synthesis of specific pyridine derivatives, contributing to the field of material science by developing new compounds with potential applications in electronic materials and chemical sensors Hou, H. (2010).

properties

IUPAC Name

3-(2-bromo-4-butan-2-ylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHSKNXNRGCPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride

CAS RN

1219972-45-8
Record name Pyrrolidine, 3-[2-bromo-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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